molecular formula C26H22FNO4 B13471446 rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13471446
M. Wt: 431.5 g/mol
InChI Key: PCXRKLQFZROAKJ-UHFFFAOYSA-N
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Description

rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 3-fluorophenyl substituent and an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino group. Its stereochemistry, designated as rac-(1r,3r), indicates a racemic mixture of (1R,3R) and (1S,3S) enantiomers. This compound is primarily utilized in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a temporary protective moiety for amines during solid-phase synthesis . The 3-fluorophenyl group enhances lipophilicity and may influence binding interactions in biological systems .

Properties

Molecular Formula

C26H22FNO4

Molecular Weight

431.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C26H22FNO4/c27-17-7-5-6-16(12-17)26(24(29)30)13-18(14-26)28-25(31)32-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,28,31)(H,29,30)

InChI Key

PCXRKLQFZROAKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)F)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a detailed comparison of the target compound with structurally related Fmoc-protected carboxylic acids, highlighting differences in molecular structure, physicochemical properties, and applications.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Applications
rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid Cyclobutane 3-fluorophenyl, Fmoc-protected amino 373.36 (estimated*) High steric hindrance; fluorinated aromatic group enhances metabolic stability Peptide synthesis, kinase inhibitor development
rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-difluorocyclopropane-1-carboxylic acid Cyclopropane 1,2-difluoro, Fmoc-protected aminomethyl 373.36 Smaller ring size increases ring strain; difluoro substitution improves polarity Antibacterial agent research
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid Cyclobutane No aromatic substituent; simple Fmoc-protected amino 337.38 Lower lipophilicity; simpler structure for conjugation studies Building block for peptidomimetics
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid Cyclopentane Fmoc-protected amino; no fluorination 351.40 Larger ring reduces strain; chiral centers enable stereoselective synthesis Drug delivery systems, chiral auxiliaries
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid Oxetane Oxygen-containing ring; Fmoc-protected amino 339.34 Enhanced solubility due to polar oxetane ring Solubility enhancer in prodrug design
cis-(1s,3s)-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid Cyclobutane Fmoc-protected aminomethyl; cis-configuration 351.38 (estimated*) Aminomethyl group facilitates linker chemistry Bioconjugation, targeted therapeutics

*Estimated based on analogous structures where explicit data are unavailable.

Structural and Functional Insights

  • Ring Size and Strain : Cyclobutane derivatives (e.g., target compound) exhibit moderate ring strain compared to cyclopropane (higher strain) and cyclopentane (lower strain). This influences conformational flexibility and binding affinity in biological targets .
  • Fluorination Effects: The 3-fluorophenyl group in the target compound enhances electron-withdrawing properties and metabolic stability relative to non-fluorinated analogs (e.g., compound) .
  • Stereochemical Complexity : Racemic mixtures (e.g., target compound) are less common in drug development than enantiopure forms (e.g., and compounds), but they remain valuable for probing structure-activity relationships .

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